-(Diphenylphosphino)ethanaminium tetrafluoroborate, also known as CataCXium® A or XPhos, is a valuable ligand in scientific research for transition-metal catalyzed reactions. Its structure features a diphenylphosphine group (PPh2) which can bind to transition metals, and a positively charged ethanaminium group ([NH3+CH2CH2]). This combination allows XPhos to participate in various catalytic cycles, influencing reaction rates and selectivities.
Several studies have demonstrated the effectiveness of XPhos in numerous coupling reactions, including:
The bulky diphenyl groups of XPhos contribute to its steric properties, which can be advantageous in achieving regioselectivity (preference for a specific reaction site) in certain coupling reactions.
Beyond its role in catalysis, 2-(Diphenylphosphino)ethanaminium tetrafluoroborate finds applications in other areas of scientific research, such as:
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a chemical compound characterized by its empirical formula and a molecular weight of approximately 317.07 g/mol. This compound is notable for its role as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. It possesses a diphenylphosphino group, which contributes to its reactivity and utility in synthetic chemistry .
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is primarily utilized in coupling reactions, including:
These reactions allow for the formation of complex organic molecules, making this compound valuable in synthetic methodologies. Additionally, it can undergo oxidation and reduction reactions, as well as substitution reactions, where the phosphine moiety can be replaced by other functional groups .
The products formed from these reactions vary based on the specific reagents and conditions employed.
While the primary focus of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate is in synthetic chemistry, its derivatives may exhibit biological activity due to their role in synthesizing biologically active molecules. The compound aids in the development of pharmaceuticals and other bioactive compounds, contributing to medicinal chemistry efforts .
The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate typically involves the reaction between 2-(Diphenylphosphino)ethylamine and tetrafluoroboric acid. This reaction is usually conducted in solvents like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production follows similar methods but on a larger scale, emphasizing stringent control over reaction parameters .
2-(Diphenylphosphino)ethanaminium tetrafluoroborate has diverse applications across various fields:
Interaction studies involving 2-(Diphenylphosphino)ethanaminium tetrafluoroborate focus on its role as a ligand in catalyzed reactions. These studies help elucidate how this compound interacts with metal catalysts to enhance reaction efficiency and selectivity. Understanding these interactions is crucial for optimizing synthetic routes in organic chemistry.
Several compounds share structural similarities with 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, including:
The uniqueness of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate lies in its tetrafluoroborate anion, which enhances solubility and reactivity compared to similar compounds. This characteristic makes it a versatile ligand in synthetic chemistry, offering advantages such as improved reaction efficiency and higher product yields .
The discovery and development of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate emerged from the broader evolution of organophosphorus chemistry and the continuous search for more efficient catalytic systems. While specific documentation of its initial synthesis is not extensively recorded in the early literature, the compound represents a logical progression from earlier work on phosphine-containing ligands and their applications in transition metal catalysis.
The compound was developed as part of the expanding field of phosphine ligand chemistry, where researchers sought to combine the electron-donating properties of phosphines with additional functional groups that could provide enhanced solubility, stability, or reactivity profiles. The incorporation of the ammonium functionality serves multiple purposes: it increases water solubility, provides a site for ionic interactions, and can potentially coordinate to metal centers under specific conditions.
The tetrafluoroborate salt form was specifically chosen due to the well-established properties of the tetrafluoroborate anion as a weakly coordinating counterion. This anion, with its tetrahedral structure and high electronegativity, provides excellent stability while remaining largely inert in most chemical transformations. The systematic development of this compound reflects the sophisticated understanding of structure-property relationships that had developed in organophosphorus chemistry by the late 20th and early 21st centuries.
2-(Diphenylphosphino)ethanaminium tetrafluoroborate occupies a distinctive position within the broader landscape of organophosphorus chemistry, serving as a bridge between traditional phosphine ligands and modern functional materials. The compound belongs to the class of aminophosphines, which have gained significant attention due to their versatility in coordination chemistry and catalysis.
The fundamental importance of organophosphorus compounds in catalysis cannot be overstated, as evidenced by the Nobel Prize recognition of this field. Traditional phosphine synthesis has historically relied on the conversion of white phosphorus to phosphorus trichloride, followed by stepwise substitution reactions. However, this approach suffers from several limitations, including the use of toxic reagents, poor atom economy, and challenges in achieving selective functionalization.
The development of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate represents part of a broader movement toward more sophisticated phosphine ligand design. This compound exemplifies the evolution from simple trialkyl or triaryl phosphines to multifunctional ligands that can provide enhanced selectivity, reactivity, and processability. The aminoethyl chain provides a flexible tether that can accommodate various coordination geometries while maintaining the electronic properties of the diphenylphosphino group.
Within the context of modern organophosphorus chemistry, this compound demonstrates the successful integration of multiple functional elements: the phosphine center provides the primary coordination site and electronic properties necessary for catalysis, the ammonium group enhances solubility and provides additional interaction sites, and the tetrafluoroborate counterion ensures chemical stability and compatibility with a wide range of reaction conditions.
The systematic nomenclature of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate follows International Union of Pure and Applied Chemistry guidelines for organophosphorus compounds containing ionic functionalities. The compound is officially designated as 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, with the Chemical Abstracts Service registry number 1222630-32-1.
Property | Value |
---|---|
Chemical Abstracts Service Number | 1222630-32-1 |
Molecular Formula | C₁₄H₁₇BF₄NP |
Molecular Weight | 317.07 g/mol |
Melting Point Data | Not extensively reported |
Storage Requirements | Argon atmosphere, protected from moisture |
Purity Specifications | Typically ≥96% |
The structural identification of this compound reveals several key features that contribute to its chemical behavior and applications. The molecular structure consists of a central phosphorus atom bonded to two phenyl groups and an ethyl chain that terminates in an ammonium group. The tetrafluoroborate anion serves as the counterion, providing charge balance and influencing the compound's solubility properties.
Alternative nomenclature includes 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate, which emphasizes the phosphane designation according to modern International Union of Pure and Applied Chemistry recommendations. Synonymous names found in commercial and research literature include (2-Aminoethyl)diphenylphosphine tetrafluoroborate and 2-(Diphenylphosphino)ethanaminiumtetrafluoroborate.
The compound's canonical Simplified Molecular Input Line Entry System representation is B-(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2, which provides a standardized method for computer-based chemical information systems to represent the molecular structure. This notation clearly indicates the ionic nature of the compound, with the protonated amino group and the tetrafluoroborate anion existing as separate ionic species.
The historical evolution of synthetic approaches to 2-(Diphenylphosphino)ethanaminium tetrafluoroborate reflects broader developments in organophosphorus synthesis methodology. Early synthetic strategies relied heavily on traditional salt metathesis reactions, where preformed phosphine precursors were treated with appropriate acids to generate the desired ammonium salts.
The most common synthetic route involves the reaction of 2-(Diphenylphosphino)ethylamine with tetrafluoroboric acid under controlled conditions. This approach builds upon the well-established chemistry of (2-Aminoethyl)diphenylphosphine, which itself can be synthesized through various methodologies including nucleophilic substitution reactions and phosphine alkylation procedures.
Synthetic Route | Key Reagents | Advantages | Limitations |
---|---|---|---|
Direct Acidification | 2-(Diphenylphosphino)ethylamine, HBF₄ | Simple procedure, high yield | Requires handling of strong acid |
Salt Metathesis | Chloride salt, NaBF₄ | Mild conditions | Multiple steps required |
One-Pot Synthesis | Starting materials, HBF₄ | Atom efficient | Complex workup procedures |
Historical developments in phosphine synthesis have increasingly focused on atom-efficient processes that minimize waste generation and avoid toxic reagents. Recent advances include the development of pentaphosphaferrocene-mediated synthesis routes that allow direct conversion of white phosphorus to functionalized phosphines. While these approaches have not yet been specifically applied to 2-(Diphenylphosphino)ethanaminium tetrafluoroborate synthesis, they represent the direction of future synthetic methodology development.
The evolution of synthetic approaches has also been influenced by the growing importance of green chemistry principles. Modern synthetic strategies increasingly emphasize the use of safer reagents, more efficient reaction conditions, and reduced waste generation. The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate has benefited from these developments, with current commercial production methods optimized for safety, efficiency, and environmental compatibility.
Industrial production methods have evolved to incorporate continuous processing techniques and automated handling systems that minimize exposure to potentially hazardous reagents. These developments have made the compound more readily available to researchers and have facilitated its adoption in various applications ranging from academic research to industrial catalysis.
Corrosive